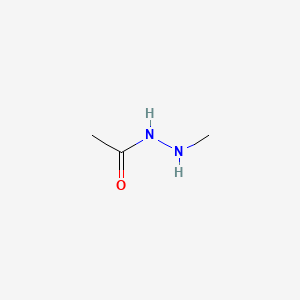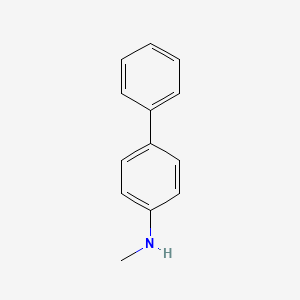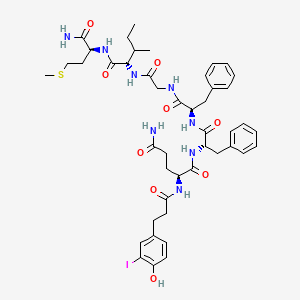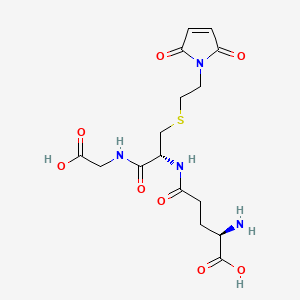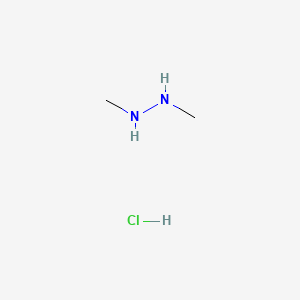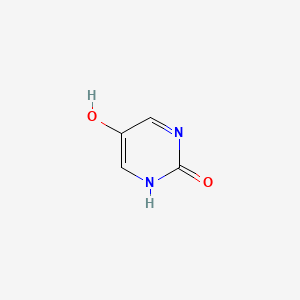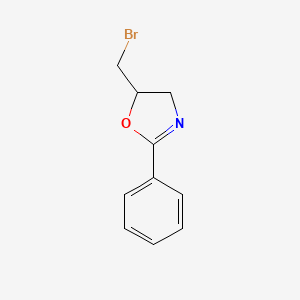
5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Vue d'ensemble
Description
Compounds like “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a promising reagent for fine organic synthesis, was investigated .Molecular Structure Analysis
The structure of similar compounds, like 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, was investigated by 1Н and 13С NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic substitution reactions . For example, 5,5-bis(halomethyl)-1,3-dioxanes contain 2 additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" have been synthesized and characterized, providing a foundation for further applications in drug discovery and materials science. For instance, a compound with 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings was synthesized, characterized using NMR and IR spectroscopy, and its structure and electronic properties were analyzed through DFT studies. This compound exhibited antimicrobial activity and potential as a drug candidate upon further in vivo studies (Ustabaş et al., 2020).
Coordination Chemistry and Catalysis
Oxazoline ligands, including those derived from "this compound," are extensively used in coordination chemistry and catalysis. These ligands have been employed as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses due to their versatile ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms. This area of research highlights the significant potential of oxazolines in developing new catalytic processes and enhancing the efficiency of existing ones (Gómez et al., 1999).
Biological Activities
The structural motif of "this compound" has been incorporated into various compounds exhibiting significant biological activities. This includes antimicrobial, anticancer, and anti-inflammatory properties, showcasing the compound's potential in drug development and therapeutic applications. For example, novel triazole derivatives were identified as potential drugs for treating chronic inflammatory skin disorders, emphasizing the importance of the oxazole scaffold in medicinal chemistry (Suh et al., 2015).
Anticorrosion Applications
Interestingly, derivatives of "this compound" have also been evaluated for non-biological applications, such as anticorrosion agents for mild steel in acidic environments. These studies combine experimental techniques with quantum chemical studies to understand the efficacy and mechanism of action of these compounds as corrosion inhibitors, further highlighting the versatility of this chemical scaffold (Rahmani et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Bromomethyl compounds have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Bromomethyl compounds are often involved in cross-coupling reactions, such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of target molecules .
Biochemical Pathways
It’s worth noting that bromomethyl compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
The compound’s potential to form carbon-carbon bonds via cross-coupling reactions could lead to significant structural modifications in target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Propriétés
IUPAC Name |
5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJXTUWFCKWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326591 | |
| Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99057-83-7 | |
| Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


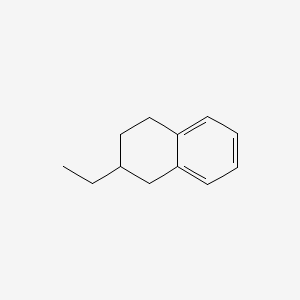
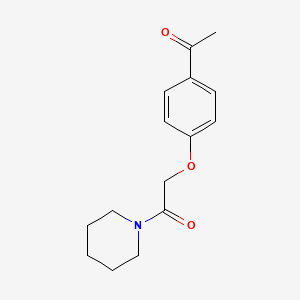
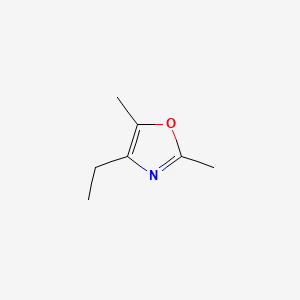
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B1619209.png)
